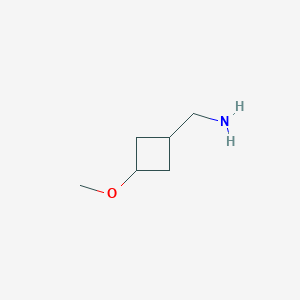
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metallation of Heteroaromatic Compounds
Metallation of π-deficient heterocyclic compounds, including fluoropyridines, plays a crucial role in organic synthesis, enabling the selective functionalization of these molecules. This process is essential for constructing complex organic structures, which are pivotal in the development of pharmaceuticals and materials science (Marsais & Quéguiner, 1983).
Synthesis of N-heterocycles via Sulfinimines
The use of chiral sulfinamides, particularly tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines, underlines the significance of these methodologies in producing bioactive molecules and natural product analogs. This approach offers a pathway to synthesize structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).
Three-phase Partitioning in Bioseparation
Three-phase partitioning (TPP) has emerged as a green, efficient, and scalable technique for separating and purifying bioactive molecules from natural sources. This nonchromatographic bioseparation process is applicable to proteins, enzymes, plant oils, polysaccharides, and small organic molecules, showcasing its versatility and potential in food, cosmetics, and pharmaceutical industries (Yan et al., 2018).
Fluorinated Chemicals in Environmental Research
The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) reflects ongoing efforts to identify compounds with reduced environmental and health impacts. Research into these alternatives aims to better understand their environmental fate, persistence, and exposure risks, which is critical for assessing the safety of fluorinated compounds (Wang et al., 2013).
properties
IUPAC Name |
3-(3-tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-14(2,3)11-4-5-17(9-11)13(18)10-6-12(8-16-7-10)21-22(15,19)20/h6-8,11H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLVOCYVTFIDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tert-butylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)






![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2518945.png)
![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)